N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine
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Overview
Description
N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine is a complex organic compound characterized by its unique structure, which includes cyclohexyl and tetraazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine typically involves the reaction of cyclohexyl-substituted tetraazole with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds and their subsequent reaction to form the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents and nucleophiles; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(1H-tetrazole-5-yl)-amine: Similar structure but lacks the cyclohexyl and cyclopentyl groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains imidazole instead of tetraazole and different substituents.
Uniqueness
N,N-Bis[1-(1-cyclohexyl-1H-1,2,3,4-tetraazol-5-YL)cyclopentyl]amine is unique due to its specific combination of cyclohexyl and tetraazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H39N9 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(1-cyclohexyltetrazol-5-yl)-N-[1-(1-cyclohexyltetrazol-5-yl)cyclopentyl]cyclopentan-1-amine |
InChI |
InChI=1S/C24H39N9/c1-3-11-19(12-4-1)32-21(25-28-30-32)23(15-7-8-16-23)27-24(17-9-10-18-24)22-26-29-31-33(22)20-13-5-2-6-14-20/h19-20,27H,1-18H2 |
InChI Key |
QRZBOPIQZCIRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)C3(CCCC3)NC4(CCCC4)C5=NN=NN5C6CCCCC6 |
Origin of Product |
United States |
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